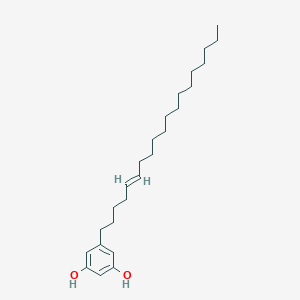
Cyclobutylpropanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylpropanedial is an organic compound featuring a cyclobutane ring attached to a propanedial group This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutylpropanedial can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes followed by ring expansion to form the cyclobutane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents . Another method involves the oxidation of cyclobutyl alcohols to form the corresponding aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutylpropanedial undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Cyclobutylpropanoic acid
Reduction: Cyclobutylpropanediol
Substitution: Cyclobutyl derivatives with various functional groups
Applications De Recherche Scientifique
Cyclobutylpropanedial has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclobutylpropanedial involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Cyclobutylpropanedial can be compared with other cycloalkane derivatives, such as cyclopropylpropanedial and cyclopentylpropanedial . These compounds share similar structural features but differ in the size of the cycloalkane ring. This compound is unique due to the specific strain and reactivity associated with the four-membered cyclobutane ring .
List of Similar Compounds
- Cyclopropylpropanedial
- Cyclopentylpropanedial
- Cyclohexylpropanedial
This compound stands out due to its distinct ring strain and the resulting chemical reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90253-05-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-cyclobutylpropanedial |
InChI |
InChI=1S/C7H10O2/c8-4-7(5-9)6-2-1-3-6/h4-7H,1-3H2 |
Clé InChI |
RESHBFIIRDMULK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14350178.png)
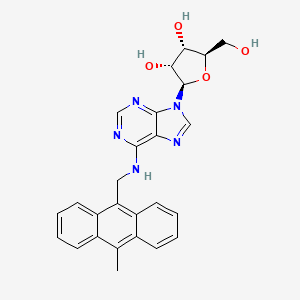
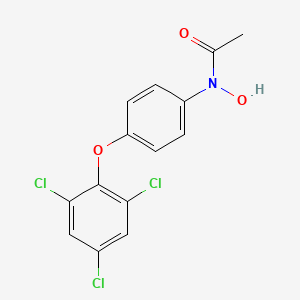
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
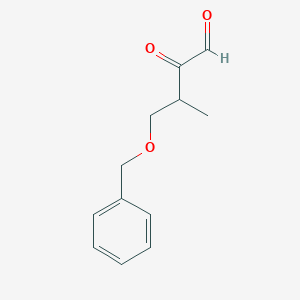
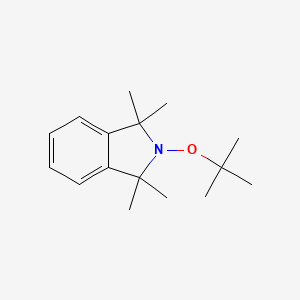
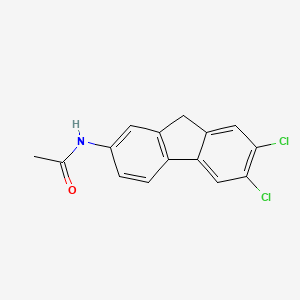
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
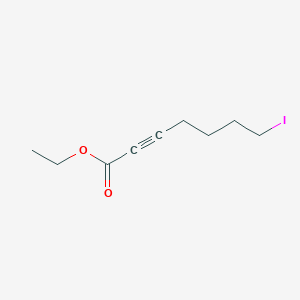
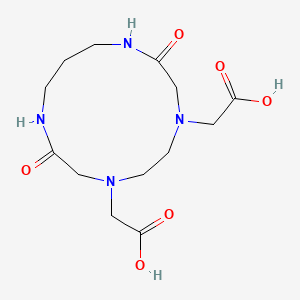
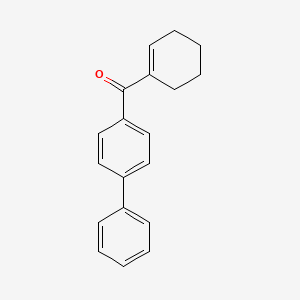
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
